molecular formula C13H9N3O2S B2994956 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide CAS No. 64321-69-3

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2994956
CAS No.: 64321-69-3
M. Wt: 271.29
InChI Key: QSJQIYHKACSNLX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a derivative of thiazole and quinoline, both of which have been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Quinolines, on the other hand, have been known to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mode of Action

For instance, L-701,324, a quinoline derivative, was a selective antagonist at the glycine site of the NMDA receptor . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole, a parent compound, in water, alcohol, and ether might influence the bioavailability of this compound .

Result of Action

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole, a parent compound, in various solvents might suggest that the compound’s action could be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl derivative.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the thiazole moiety but shares similar core structure and biological activities.

    N-(thiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position but retains the thiazole and quinoline moieties.

Uniqueness

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl group at the 4-position and the thiazole moiety. This combination enhances its biological activity and broadens its range of applications compared to similar compounds .

Properties

IUPAC Name

4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11-8-3-1-2-4-10(8)15-7-9(11)12(18)16-13-14-5-6-19-13/h1-7H,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQIYHKACSNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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